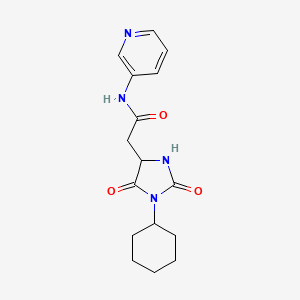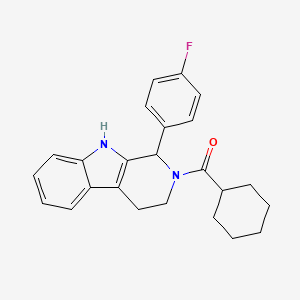
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, also known as EGCG2, is a compound derived from green tea. It has been found to have numerous potential applications in scientific research, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve the inhibition of various signaling pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to inhibit the production of inflammatory molecules. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. In vitro studies have found that it can inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation and oxidative stress in various cell types. In vivo studies have shown that 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione can inhibit tumor growth in animal models of breast and prostate cancer. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is a natural compound derived from green tea, which may make it more appealing for use in humans than synthetic compounds. Additionally, it has been found to have low toxicity in animal studies. However, there are also limitations to using 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione in lab experiments. One limitation is that it can be difficult to obtain in pure form, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments to study its effects.
Orientations Futures
There are numerous potential future directions for research on 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in combination with other compounds for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases. Finally, more research is needed to optimize the synthesis method for 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, which may make it more accessible for use in scientific research.
Méthodes De Synthèse
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione can be synthesized from epigallocatechin gallate (EGCG), a major component of green tea. The synthesis involves a reaction between EGCG and formaldehyde, followed by a cyclization reaction. The resulting compound is then purified through column chromatography.
Applications De Recherche Scientifique
5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, particularly in breast cancer and prostate cancer. It has also been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as arthritis. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione has been studied for its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-3-(hydroxymethyl)-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-2-19-10-5-8(3-4-9(10)16)6-11-12(17)14(7-15)13(18)20-11/h3-6,15,17H,2,7H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUVGFWZWSZOA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C(N(C(=O)S2)CO)O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C/C(=C/C2=C(N(C(=O)S2)CO)O)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6128546.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6128553.png)
![N-(3-acetylphenyl)-2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6128560.png)
![N-[1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide dihydrochloride](/img/structure/B6128568.png)
![6-isopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6128573.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6128580.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)

![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)